[2-(1-Azepanylmethyl)phenyl]methanol
Overview
Description
[2-(1-Azepanylmethyl)phenyl]methanol: is a chemical compound with the molecular formula C14H21NO and a molecular weight of 219.33 g/mol . It is characterized by the presence of an azepane ring attached to a phenylmethanol group. This compound is primarily used in research settings and has various applications in chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(1-Azepanylmethyl)phenyl]methanol typically involves the reaction of azepane with benzyl chloride under basic conditions to form the intermediate [2-(1-Azepanylmethyl)phenyl]methane. This intermediate is then oxidized to yield the final product, this compound .
Industrial Production Methods: The process may be optimized for higher yields and purity through the use of advanced catalytic systems and purification techniques .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-(1-Azepanylmethyl)phenyl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form [2-(1-Azepanylmethyl)phenyl]methane.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of [2-(1-Azepanylmethyl)phenyl]methane.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the study of reaction mechanisms and kinetics .
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
- Used in the development of biochemical assays .
Medicine:
- Explored for its potential therapeutic properties, although specific medical applications are still under research .
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new chemical processes and technologies .
Mechanism of Action
The mechanism of action of [2-(1-Azepanylmethyl)phenyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The azepane ring and phenylmethanol group can engage in various non-covalent interactions, including hydrogen bonding and hydrophobic interactions, which influence the compound’s biological activity. The exact pathways and targets are subject to ongoing research .
Comparison with Similar Compounds
[2-(1-Piperidinylmethyl)phenyl]methanol: Similar structure but with a piperidine ring instead of an azepane ring.
[2-(1-Morpholinylmethyl)phenyl]methanol: Contains a morpholine ring instead of an azepane ring.
Uniqueness:
- The presence of the azepane ring in [2-(1-Azepanylmethyl)phenyl]methanol imparts unique steric and electronic properties, which can influence its reactivity and interactions compared to similar compounds.
- The compound’s specific structure allows for distinct applications in research and industry, differentiating it from its analogs .
Properties
IUPAC Name |
[2-(azepan-1-ylmethyl)phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c16-12-14-8-4-3-7-13(14)11-15-9-5-1-2-6-10-15/h3-4,7-8,16H,1-2,5-6,9-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWNZOERCZGLXGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2=CC=CC=C2CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70356783 | |
Record name | [2-(1-azepanylmethyl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70356783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
28.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47195204 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
356539-02-1 | |
Record name | [2-(1-azepanylmethyl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70356783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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